5,5'-Oxydiisophthalic acid
Description
5,5′-Oxydiisophthalic acid (H₄odip) is a tetracarboxylic acid ligand characterized by two isophthalic acid moieties linked via a flexible ether bridge (-O-) at the 5,5′ positions . This structural flexibility allows H₄odip to adopt diverse coordination modes, making it a valuable linker in metal-organic frameworks (MOFs). Upon deprotonation, H₄odip acts as a tetra-anionic ligand (odip⁴⁻), enabling the formation of porous frameworks with d- and p-block metals. Notably, its application in lanthanide-based MOFs remains underexplored compared to rigid linkers .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O9/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEQZLBNBUVWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Oxydiisophthalic acid typically involves the oxidation of appropriate precursor compounds. One common method includes the use of oxygen and a platinum catalyst in an alkaline medium. For instance, a dialdehyde precursor can be converted to the dicarboxylic acid using oxygen (1 atm) and 5% platinum on carbon (Pt/C) catalyst in 1.5 M aqueous sodium hydroxide at room temperature, achieving a high yield .
Industrial Production Methods
Industrial production methods for 5,5’-Oxydiisophthalic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of robust catalytic systems and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Oxidation Reactions
5,5'-Oxydiisophthalic acid can undergo further oxidation under specific conditions to yield higher oxidation state products.
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Common Reagents and Conditions: Oxygen and a platinum on carbon (Pt/C) catalyst under alkaline conditions are typically used.
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Major Products: The reaction results in higher oxidation state products.
Reduction Reactions
This compound can be reduced to form corresponding alcohols or other reduced derivatives.
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Common Reagents and Conditions: Hydrogen gas and a suitable reducing catalyst are typically required.
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Major Products: The reaction yields alcohol derivatives.
Substitution Reactions
The carboxyl groups of this compound can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
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Common Reagents and Conditions: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) are used.
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Major Products: Esters, amides, and other substituted products are formed.
Coordination Polymers
5-Alkoxy isophthalic acids, related to this compound, are used in coordination polymers; the topology of these polymers depends on the solvent system and the length of the alkyl chain . Several framework types have been identified using different metal combinations :
Scientific Research Applications
5,5’-Oxydiisophthalic acid is widely used in scientific research, particularly in the field of materials science. Some notable applications include:
Metal-Organic Frameworks (MOFs): It serves as a linker in the synthesis of MOFs, which are used for gas storage, separation, and catalysis.
Photocatalysis: MOFs containing 5,5’-Oxydiisophthalic acid have been employed as photocatalysts for the degradation of environmental pollutants like nitrophenols.
Drug Delivery: The compound is used in the development of drug delivery systems due to its ability to form stable and biocompatible structures.
Mechanism of Action
The mechanism of action of 5,5’-Oxydiisophthalic acid in its applications is primarily based on its ability to form stable coordination complexes with metal ions. In MOFs, the carboxyl groups of the acid coordinate with metal ions to form a porous framework. This framework can adsorb and interact with various molecules, facilitating processes like catalysis and pollutant degradation .
Comparison with Similar Compounds
Structural Analogues of H₄odip
The following compounds share structural similarities with H₄odip but differ in linker groups, influencing their coordination behavior and physicochemical properties:
Key Differences in Coordination and Properties
Flexibility vs. Rigidity :
- H₄odip’s ether bridge enables conformational flexibility, facilitating the formation of MOFs with tunable pore sizes .
- In contrast, 5,5′-carbonyl-di-isophthalic acid’s rigid carbonyl linker restricts flexibility but enhances framework stability .
Functional Group Effects: The bipyridine linker in 2,2′-bipyridine-5,5′-dicarboxylic acid introduces nitrogen donor sites, enabling strong coordination with transition metals (e.g., Zr⁴⁺ in UiO-67 MOFs) and improving photocatalytic activity . The phosphoryl group in 5,5′-(hydroxyphosphoryl)diisophthalic acid increases hydrophilicity and proton conductivity, unlike H₄odip’s hydrophobic ether .
Aromaticity and Solubility :
Biological Activity
5,5'-Oxydiisophthalic acid (ODIPA) is a derivative of isophthalic acid, characterized by the presence of two isophthalic acid units linked by an ether bond. This compound has garnered attention in various fields, particularly in materials science and medicinal chemistry, due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 284.26 g/mol
- IUPAC Name : 5,5'-[oxybis(2,1-ethenediyl)]bis(1,3-benzenedicarboxylic acid)
The presence of the ether linkage and carboxylic acid groups contributes to its solubility in polar solvents and its reactivity with various biological targets.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress and related cellular damage. A study evaluating the free radical scavenging activity of various phenolic compounds found that derivatives like ODIPA can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 45 ± 3 | Scavenging of hydroxyl radicals |
| Vitamin C | 63 ± 4 | Scavenging of hydroxyl radicals |
| Butylated Hydroxytoluene | 50 ± 2 | Scavenging of peroxyl radicals |
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of ODIPA on various cancer cell lines. The results indicated that ODIPA exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Against HeLa Cells
A study investigated the effect of ODIPA on HeLa cervical cancer cells:
- Concentration Range : 10 µM to 100 µM
- Observation Period : 48 hours
- Results :
- Significant reduction in cell viability was observed at concentrations above 30 µM.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to known enzyme substrates allows it to interact with active sites effectively.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Carbonic Anhydrase | 200 ± 15 | Competitive |
| Acetylcholinesterase | 150 ± 10 | Non-competitive |
The biological activity of ODIPA can be attributed to several mechanisms:
- Antioxidant Mechanism : The carboxylic groups facilitate electron donation to neutralize free radicals.
- Apoptotic Pathways : Induction of apoptosis involves mitochondrial membrane potential disruption and activation of pro-apoptotic factors.
- Enzyme Interaction : Covalent bonding with enzyme active sites leading to inhibition or modulation of enzymatic activity.
Research Applications
The unique properties of this compound make it a valuable compound for further research:
- Drug Development : Potential lead compound for developing new anticancer drugs.
- Material Science : Used in synthesizing polymers with enhanced thermal and mechanical properties.
- Biochemical Research : Investigating enzyme mechanisms and cellular pathways.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5,5'-Oxydiisophthalic acid and verifying its purity?
- Methodology : Synthesis typically involves condensation reactions of substituted isophthalic acid derivatives under controlled acidic or basic conditions. Purification is achieved via recrystallization or column chromatography. Purity is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Thermal stability can be assessed via thermogravimetric analysis (TGA), while crystallinity is confirmed by powder X-ray diffraction (PXRD) .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents. Monitor exposure using fume hoods and ensure proper ventilation. Reactivity risks (e.g., with strong oxidizers) should be pre-assessed using compatibility matrices from safety data sheets (SDS) .
Q. What characterization techniques are essential for confirming the structural integrity of this compound in coordination polymers?
- Methodology : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination modes. Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural details. Porosity and surface area of resulting metal-organic frameworks (MOFs) are analyzed using nitrogen adsorption-desorption isotherms (BET/BJH methods) .
Advanced Research Questions
Q. How can researchers optimize the ligand geometry of this compound to design MOFs with targeted gas adsorption properties?
- Methodology : Adjust synthetic conditions (e.g., solvothermal vs. microwave-assisted synthesis) to control ligand conformation. Post-synthetic modifications, such as introducing functional groups (e.g., –NH₂ or –SO₃H), can enhance CO₂ or H₂ adsorption. Computational modeling (DFT or molecular dynamics) predicts binding energies and pore accessibility, validated experimentally via in-situ gas sorption studies .
Q. What strategies resolve contradictions in luminescent behavior observed in MOFs derived from this compound?
- Methodology : Investigate potential causes like ligand-to-metal charge transfer (LMCT) variability or solvent-induced framework distortions. Use time-resolved photoluminescence (TRPL) spectroscopy to differentiate emission mechanisms. Cross-validate findings with X-ray absorption spectroscopy (XAS) to correlate electronic structure with luminescent properties .
Q. How can functionalization of this compound improve its catalytic activity in heterogeneous reactions?
- Methodology : Introduce redox-active metal nodes (e.g., Fe³⁺ or Cu²⁺) during MOF synthesis. Characterize catalytic efficiency using kinetic studies (e.g., turnover frequency, TOF) and operando spectroscopy (e.g., Raman or UV-vis) to monitor reaction intermediates. Compare with control MOFs lacking functional groups to isolate ligand-specific effects .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing discrepancies in surface area measurements of MOFs using this compound?
- Methodology : Apply error propagation analysis to account for instrumental uncertainties in BET measurements. Use multivariate regression to identify correlations between synthetic parameters (e.g., temperature, solvent ratio) and surface area outcomes. Replicate experiments under identical conditions to distinguish systematic vs. random errors .
Q. How should researchers document experimental protocols to ensure reproducibility in MOF synthesis?
- Methodology : Adhere to guidelines for detailed experimental sections, including exact reagent ratios, reaction durations, and purification steps. Provide raw data (e.g., PXRD patterns, TGA curves) in supplementary materials. Use standardized nomenclature for MOF topologies (e.g., IUPAC recommendations) .
Comparative Analysis Table: MOF Synthesis Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
